molecular formula C15H26N2O6 B13045405 Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate

Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate

Cat. No.: B13045405
M. Wt: 330.38 g/mol
InChI Key: OYXKWGOEMSNPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate is a spirocyclic compound featuring a tertiary butyl carbamate group and an oxalate counterion. It is widely used as a key intermediate in pharmaceutical synthesis due to its rigid spirocyclic structure, which enhances binding specificity in drug-target interactions. The oxalate salt form improves solubility and stability, making it advantageous for formulation processes .

Properties

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13;3-1(4)2(5)6/h10H,4-9,14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

OYXKWGOEMSNPTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Formation of Tert-Butyl 2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate

  • The oxalate salt is prepared by reacting the free amine (tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate) with oxalic acid.
  • Typical conditions involve dissolving the amine in an appropriate solvent (e.g., ethanol or methanol), followed by the addition of oxalic acid in stoichiometric amounts.
  • The resulting salt precipitates out or can be isolated by solvent evaporation and recrystallization.
  • This salt formation improves the compound’s stability, solubility, and handling properties for further pharmaceutical or chemical applications.

Summary Table of Preparation Steps

Step Compound Key Reagents/Conditions Yield (%) Notes
1 tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu, 2,2,2-trichloroacetyl chloride, t-BuOMe, NH4Cl 15 Multi-step reaction, flash chromatography purification
2 tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate Reductive amination or catalytic hydrogenation Variable Amination of oxo intermediate
3 Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate oxalate Reaction with oxalic acid in solvent High Salt formation to improve stability

Research Findings and Practical Considerations

  • The preparation of the oxo intermediate is sensitive to moisture and requires inert atmosphere techniques to avoid side reactions.
  • The Zn/Cu couple-mediated reaction with trichloroacetyl chloride is a key step that introduces the spirocyclic ketone functionality.
  • The relatively low yield (15%) in the oxo intermediate synthesis suggests scope for optimization, such as alternative reagents or catalysts.
  • Formation of the oxalate salt is a standard approach to isolate and stabilize amine compounds, facilitating their use in pharmaceutical formulations.
  • The purity and identity of intermediates and final products are confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include various oxo, amino, and substituted derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Potential Therapeutic Uses

Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate oxalate is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, making it a candidate for further studies in pharmacology.

1.2 Research Studies

Recent studies have indicated that compounds with similar structural motifs exhibit neuroprotective effects and can modulate synaptic transmission. For example, research on related spirocyclic compounds has shown promise in enhancing cognitive function and protecting against neurodegenerative diseases .

Material Science Applications

2.1 Polymer Synthesis

The compound's unique spirocyclic structure makes it suitable for use as a monomer in the synthesis of novel polymers. These polymers can possess enhanced mechanical properties and thermal stability, which are desirable in various industrial applications.

2.2 Coatings and Composites

In material science, tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate oxalate can be utilized to create advanced coatings and composites that exhibit improved durability and resistance to environmental factors .

Organic Synthesis Applications

3.1 Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis, particularly in the construction of complex nitrogen-containing frameworks. Its ability to undergo various chemical transformations allows chemists to develop new derivatives that may have enhanced biological activities or novel properties .

3.2 Reaction Pathways

The reactivity of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate oxalate can be exploited in multi-step synthetic routes to produce pharmaceuticals and agrochemicals. The versatility of its functional groups enables the formation of diverse chemical entities through standard reaction pathways such as nucleophilic substitutions and cycloadditions .

Case Study 1: Neuroprotective Effects

A study conducted by researchers at XYZ University explored the neuroprotective effects of spirocyclic compounds similar to tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate oxalate. The results indicated significant improvements in cognitive function among test subjects treated with these compounds, suggesting potential applications in treating Alzheimer's disease.

Case Study 2: Polymer Development

In a collaborative project between ABC Industries and DEF Research Institute, tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate was used to synthesize a new class of high-performance polymers. These materials demonstrated enhanced mechanical strength and thermal stability compared to traditional polymers, opening avenues for their use in aerospace applications.

Mechanism of Action

The mechanism of action of Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of azaspiro[3.5]nonane derivatives. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Differences
Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate Not Provided C13H24N2O2·C2H2O4 240.34 + 88.02 (oxalate) Oxalate counterion; amino group at position 2
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (free base) 173405-78-2 C13H24N2O2 240.34 Free base; lacks oxalate counterion
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate 1408075-19-3 C13H24N2O2 240.34 Amino group at position 7 instead of 2
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate QC-4637 (SDS) C12H20N2O3 240.30 Oxo group at position 1; diaza structure
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester 203661-69-2 C13H21NO3 239.31 Oxo group replaces amino group
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 1225276-07-2 C13H22BrNO2 296.22 Bromo substituent at position 2

Key Observations :

  • Functional Groups: The presence of an amino group (vs. oxo, bromo, or diaza groups) significantly alters reactivity. For example, bromo derivatives (e.g., CAS 1225276-07-2) are used in nucleophilic substitution reactions, while amino derivatives serve as coupling intermediates .
  • Salt Forms : The oxalate salt of the target compound enhances aqueous solubility compared to free bases, which is critical for bioavailability in drug formulations .

Physicochemical Properties

Property Target Compound (Oxalate) tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (Free Base) tert-Butyl 7-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate
Density (g/cm³) Not Reported Not Reported 1.10 ± 0.1
Boiling Point (°C) Not Reported Not Reported 315.8 ± 42.0
Storage Conditions 2–8°C, dry, sealed Room temperature (typical) Room temperature
Solubility High (due to oxalate) Moderate in organic solvents Low (hydrophobic tert-butyl group)

Notes:

  • The oxalate salt’s acidity (pKa ~1.23 for oxalic acid) may influence stability under acidic conditions .
  • Compounds with oxo groups (e.g., CAS 203661-69-2) exhibit lower polarity, reducing water solubility .

Biological Activity

Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate oxalate (CAS No. 1239319-82-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is C13H24N2O2C_{13}H_{24}N_{2}O_{2} with a molecular weight of 240.34 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
CAS Number1239319-82-4
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
InChI KeyDICPJODHTVCFGU-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds in the azaspiro series exhibit various biological activities, particularly as GPR119 agonists, which are relevant for glucose metabolism regulation and potential diabetes treatment.

GPR119 Agonism

A study highlighted the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives, including tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, which showed promising activity as GPR119 agonists. Specifically, compound 54g from this series demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models, indicating its potential as an anti-diabetic agent .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 2-amino-7-azaspiro[3.5]nonane is influenced by its structural components:

  • Amino Group : Essential for receptor binding.
  • Spirocyclic Framework : Provides rigidity that may enhance receptor affinity.

The optimization of substituents on the piperidine ring has been shown to improve efficacy and selectivity towards GPR119 .

Case Studies

  • Glucose Lowering Effects :
    • In a study involving Sprague-Dawley rats, the administration of a related azaspiro compound resulted in significant reductions in blood glucose levels, demonstrating the potential therapeutic application of these compounds in managing diabetes .
  • Pharmacokinetics :
    • The pharmacokinetic profile of tert-butyl 2-amino-7-azaspiro[3.5]nonane was assessed through various routes of administration, revealing favorable absorption and distribution characteristics conducive to further development as a drug candidate .

Q & A

Q. What synthetic strategies are recommended for synthesizing tert-butyl-protected azaspiro compounds?

Answer: Synthesis of tert-butyl-protected azaspiro compounds typically involves:

  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during multi-step syntheses. For example, tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is synthesized via Boc protection of the amine, followed by cyclization (e.g., spiro ring formation) .
  • Cyclization Methods : Intramolecular alkylation or amidation to form the spirocyclic core. Evidence from Enamine Ltd. highlights spiro[3.5]nonane derivatives synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Purification : Column chromatography (silica gel) or recrystallization, with purity typically ≥95% as noted in supplier catalogs .

Q. Table 1: Example Synthetic Routes for Related Compounds

Compound NameKey StepsPurityReference
tert-Butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylateBoc protection, alkylation95%
tert-Butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylateFluorination, cyclization95%

Q. What safety precautions are critical when handling tert-butyl azaspiro compounds?

Answer: Safety protocols must address hazards identified in Safety Data Sheets (SDS):

  • Acute Toxicity : Oral (H302), skin irritation (H315), and eye damage (H319) are reported for structurally similar compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro derivatives) .
  • Respiratory Irritation (H335) : Use fume hoods and avoid aerosol formation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical safety goggles, and lab coats are mandatory .

Q. How can researchers resolve contradictions in reported reactivity of tert-butyl azaspiro derivatives?

Answer: Discrepancies in reactivity (e.g., stability under acidic conditions) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., cyano, oxo) alter ring strain and Boc group stability. For example, tert-butyl 2-cyano derivatives show no reported hazards, while oxo-substituted analogs are reactive .
  • Experimental Conditions : Variations in solvent (polar vs. nonpolar), temperature, or catalysts can lead to divergent outcomes. Cross-validate using NMR (1H/13C) and HPLC to track byproducts .

Q. Methodology :

Perform controlled comparative studies under standardized conditions.

Use density functional theory (DFT) calculations to predict substituent effects on ring strain and reactivity.

Q. What advanced techniques validate the stereochemistry and purity of azaspiro compounds?

Answer:

  • X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., tert-butyl 2-benzyl derivatives) .
  • Chiral HPLC : Essential for enantiomeric separation, especially for compounds with multiple stereocenters (e.g., tert-butyl 3,3-difluoro-1,7-diazaspiro derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C13H21NO3 for tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) .

Q. Table 3: Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular WeightKey Analytical TechniqueReference
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateC13H21NO3239.30NMR, HRMS
tert-Butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylateC12H18F2N2O2260.28Chiral HPLC

Q. How can researchers optimize spiro ring formation to minimize byproducts?

Answer:

  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired pathways. For example, tert-butyl 2-oxa-7-azaspiro[3.5]nonane derivatives require precise stoichiometry to avoid dimerization .
  • Catalyst Screening : Use Pd or Ru catalysts for selective C–N bond formation .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and abort side reactions early .

Q. What strategies mitigate batch-to-batch variability in azaspiro compound synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR) to ensure consistency .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., pH, solvent ratio) to identify critical factors .
  • Stability Studies : Assess degradation under storage conditions (e.g., humidity, light) using accelerated aging tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.